(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Catalog No.
S827061
CAS No.
1124369-40-9
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Pyrrolidine-3-carboxylic acid hydrochloride

CAS Number

1124369-40-9

Product Name

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

OYCLYMMIZJWYJG-WCCKRBBISA-N

SMILES

C1CNCC1C(=O)O.Cl

Canonical SMILES

C1CNCC1C(=O)O.Cl

Isomeric SMILES

C1CNC[C@H]1C(=O)O.Cl

(S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS 1124369-40-9) is a high-purity, conformationally constrained β-amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis and peptidomimetic design[1]. As a rigid structural analog of β-proline, it provides a well-defined spatial orientation critical for target binding affinity. Procuring this compound as a hydrochloride salt rather than a zwitterionic free base ensures superior solid-state stability, predictable stoichiometry, and enhanced solubility in polar organic solvents, making it an optimal precursor for reproducible scale-up in amide coupling and foldamer assembly workflows [2].

Substituting (S)-pyrrolidine-3-carboxylic acid hydrochloride with its racemic equivalent, the (R)-enantiomer, or the free base form introduces severe process and performance liabilities [1]. Utilizing the free base (CAS 72580-53-1) often results in handling difficulties due to its hygroscopicity and lower solubility in standard peptide coupling solvents, leading to variable reaction kinetics . Furthermore, substituting with the racemic hydrochloride salt necessitates costly, yield-depleting downstream chiral resolution, capping maximum theoretical yields at 50%. Using the (R)-enantiomer completely alters the spatial trajectory of the resulting API, destroying target binding affinity or disrupting the intended secondary structure (e.g., PPII helix mimicry) in foldamer applications [1].

Elimination of Downstream Chiral Resolution Costs

Utilizing pre-resolved (S)-pyrrolidine-3-carboxylic acid hydrochloride directly bypasses the severe yield penalties associated with late-stage chiral resolution. When racemic pyrrolidine-3-carboxylic acid is used in API synthesis, the maximum theoretical yield of the desired enantiomeric product is capped at 50%, with practical yields often falling below 35% after fractional crystallization or chiral chromatography. Procuring the enantiopure (S)-HCl salt (>98% ee) guarantees near-quantitative utilization of the building block in stereoselective pathways, drastically reducing waste and raw material costs at scale.

Evidence DimensionMaximum theoretical yield of (S)-configured API intermediate
Target Compound Data100% theoretical utilization of the chiral center (>98% ee starting material)
Comparator Or BaselineRacemic starting material (capped at 50% theoretical yield)
Quantified Difference>50% improvement in theoretical yield and elimination of chiral chromatography steps
ConditionsIndustrial scale-up of stereospecific API synthesis

Purchasing the enantiopure building block shifts the cost burden away from inefficient downstream purification, lowering the overall cost of goods sold (COGS) for chiral APIs.

Enhanced Handling and Solubility via Hydrochloride Salt Formulation

The procurement of the hydrochloride salt of (S)-pyrrolidine-3-carboxylic acid provides a distinct process advantage over the zwitterionic free base [1]. While the free base exhibits limited solubility in standard peptide coupling solvents and is prone to moisture absorption, the HCl salt presents as a highly crystalline solid with predictable stoichiometry and rapid dissolution in polar solvents. This translates to more reproducible molarity in coupling reactions and eliminates the need for pre-activation dissolution steps .

Evidence DimensionProcessability and Solid-State Handling
Target Compound DataHighly crystalline HCl salt with predictable solubility in polar aprotic media
Comparator Or BaselineZwitterionic free base (CAS 72580-53-1)
Quantified DifferenceElimination of hygroscopic variability and improved dissolution kinetics
ConditionsStandard ambient storage and amide coupling preparation

Procuring the HCl salt streamlines synthetic workflows by ensuring accurate weighing and immediate solvent compatibility, directly reducing batch-to-batch variability.

Stereospecific Induction of Secondary Structures in Peptidomimetics

In the synthesis of β-peptide oligomers, the absolute configuration of the pyrrolidine ring dictates the macroscopic secondary structure [1]. Research demonstrates that oligomers constructed from enantiopure (S)-pyrrolidine-3-carboxylic acid derivatives adopt highly specific, stable helical conformations (such as PPII helix mimics) that are impossible to achieve with racemic mixtures. The high enantiomeric excess of this specific building block ensures that structural propagation occurs without the chain-terminating or helix-breaking defects introduced by (R)-enantiomer contamination [1].

Evidence DimensionHelical structure formation in β-peptides
Target Compound Data>98% ee (S)-enantiomer yields uniform, predictable circular dichroism (CD) signatures for oligomers
Comparator Or BaselineRacemic or (R)-contaminated mixtures
Quantified Difference100% loss of uniform helical secondary structure with racemic substitution
ConditionsCircular dichroism (CD) structural analysis of β-proline oligomers in solution

For buyers synthesizing conformationally constrained therapeutics, starting with >98% ee (S)-isomer is an absolute requirement to achieve the target biological activity and avoid complete synthetic failure.

Synthesis of Conformationally Constrained Peptidomimetics

Leveraging the strict stereospecificity and predictable secondary structure induction detailed in Section 3, this compound is ideal for synthesizing β-peptides and foldamers mimicking PPII helices. The (S)-configuration ensures proper spatial alignment, while the HCl salt form facilitates reproducible amide coupling [1].

Development of Small Molecule APIs

As a rigid pharmacophore, the enantiopure pyrrolidine core is utilized in targeting GPCRs and proteases. Procuring the pre-resolved (S)-HCl salt prevents the >50% yield loss associated with racemic starting materials, ensuring cost-effective scale-up for clinical candidates .

Chiral Ligand Design for Asymmetric Catalysis

The combination of a secondary amine and a carboxylic acid on a rigid chiral ring makes this compound an excellent precursor for bidentate ligands and organocatalysts. The high crystallinity and purity of the HCl salt ensure precise catalyst loading without moisture-induced degradation .

Dates

Last modified: 08-16-2023

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